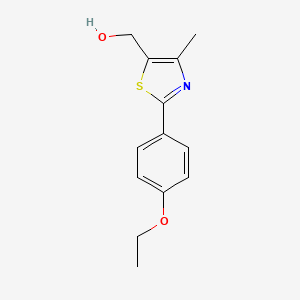
5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the ethoxyphenyl and methyl groups in its structure enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- typically involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones. One common method involves the use of ethanol as a solvent and acetic acid as a catalyst. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of green chemistry approaches, such as employing ZnO nanoparticles as catalysts, has been explored to make the synthesis process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to antibacterial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with similar biological activities.
4-Methylthiazole: Shares the thiazole core structure but lacks the ethoxyphenyl group, resulting in different reactivity and applications.
Thiazole-based Schiff bases: These compounds also exhibit significant biological activities and are synthesized using similar methods.
Uniqueness
The presence of the ethoxyphenyl group in 5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- enhances its chemical reactivity and potential for diverse applications. This structural feature distinguishes it from other thiazole derivatives and contributes to its unique biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
61291-95-0 |
|---|---|
Formule moléculaire |
C13H15NO2S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
[2-(4-ethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C13H15NO2S/c1-3-16-11-6-4-10(5-7-11)13-14-9(2)12(8-15)17-13/h4-7,15H,3,8H2,1-2H3 |
Clé InChI |
WNSHICIOBQDHSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC(=C(S2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
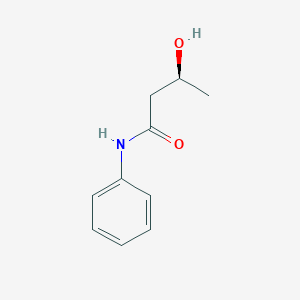
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)
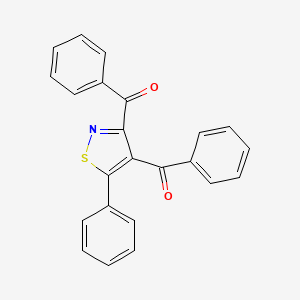
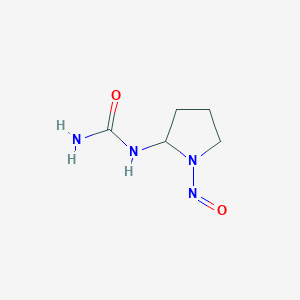
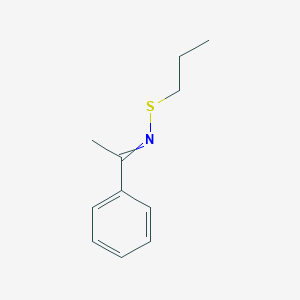

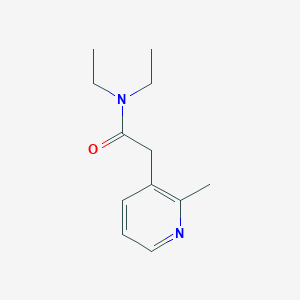
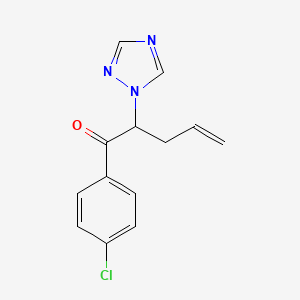
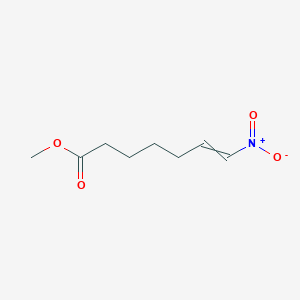
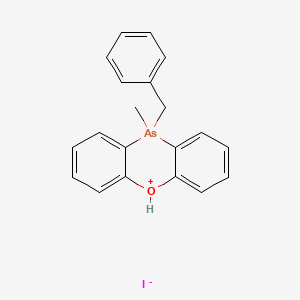

![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
